molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1

4-Ethyl-4'-iodobiphenyl

Cat. No.: B096750
CAS No.: 17078-76-1
M. Wt: 308.16 g/mol
InChI Key: DUQFCMVIJVWQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4’-iodobiphenyl is an organic compound with the molecular formula C14H13I. It is characterized by the presence of an ethyl group and an iodine atom attached to a biphenyl structure. This compound is known for its applications in various chemical processes and is often used in research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4’-iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of 4-ethylbiphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-4’-iodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-4’-iodobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4’-iodobiphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in specific synthetic applications and as a radiolabel in imaging studies .

Properties

IUPAC Name

1-ethyl-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFCMVIJVWQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573143
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-76-1
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.0 g (137 mmol) of 4-ethylbiphenyl, 7.23 g (27.4 mmol) of orthoperiodic acid, 13.9 g (54.9 mmol) of iodine, 133 ml of acetic acid, 27 ml of water and 4.1 ml of sulfuric acid were placed in a 500 ml three-necked flask with a mechanical stirrer and bulb-shaped cooler. This was heated to 70° C. in a water bath, and subjected to the reaction for 2 hours. The product was cooled down to the ambient temperature. To this was added 300 ml of water, which was subjected to the extraction with chloroform. The resultant chloroform phase was washed with sodium thiosulfate and water in this order. To this was added sodium sulfate, and the dehydration was carried out. After the filtration was carried out, the chloroform was distilled away in an evaporator to obtain a light yellow solid. The resultant solid was recrystallized in the presence of ethanol to obtain a white crystal. The yield of the compound was 71%. Its melting point was 145-149° C. The IR chart is shown in FIG. 24.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4'-iodobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4'-iodobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Ethyl-4'-iodobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Ethyl-4'-iodobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Ethyl-4'-iodobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Ethyl-4'-iodobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.